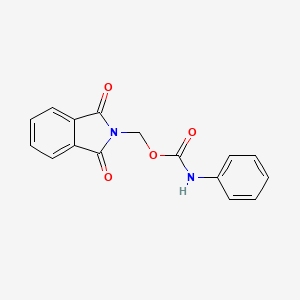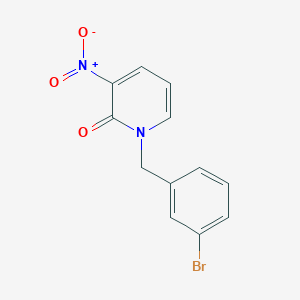
4-(1,3-benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that features a benzoxazole moiety linked to a piperazine ring through a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . This intermediate is then reacted with N,N-dimethylpiperazine and sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and efficiency of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can further streamline the production, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfonic acids, and various substituted benzoxazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(1,3-Benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The sulfonamide group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole core structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Sulfonamide derivatives: Compounds with sulfonamide groups are widely used in medicinal chemistry for their antibacterial and antifungal properties.
Uniqueness
4-(1,3-Benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide stands out due to its combined structural features of benzoxazole and piperazine linked through a sulfonamide group.
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-15(2)21(18,19)17-9-7-16(8-10-17)13-14-11-5-3-4-6-12(11)20-13/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZLATVJYWFPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5603406.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5603419.png)
![N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5603422.png)
![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)


![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)
![N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)
![(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol](/img/structure/B5603459.png)
![2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5603481.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5603489.png)
![1-[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5603497.png)
![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5603503.png)
